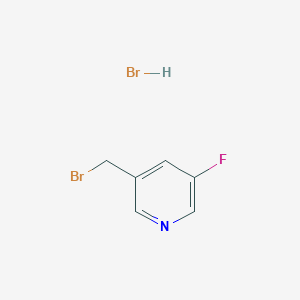
3-(Bromomethyl)-5-fluoropyridine hydrobromide
描述
3-(Bromomethyl)-5-fluoropyridine hydrobromide is a useful research compound. Its molecular formula is C6H6Br2FN and its molecular weight is 270.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Bromomethyl)-5-fluoropyridine hydrobromide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, highlighting its significance in various therapeutic applications.
- IUPAC Name: this compound
- CAS Number: 1256561-65-5
- Molecular Formula: C6H6Br2FN
- Molecular Weight: 270.925 g/mol
Synthesis
The synthesis of this compound involves the reaction of 5-fluoropyridin-3-ylmethanol with phosphorus tribromide in dichloromethane. The reaction proceeds under controlled conditions to yield the desired product with high purity .
Antimicrobial Properties
Recent studies have indicated that compounds related to 3-(Bromomethyl)-5-fluoropyridine exhibit significant antimicrobial activity. For instance, derivatives containing a pyridine ring have shown promising results against gram-positive bacteria. A specific derivative demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.25 µg/mL, outperforming established antibiotics like linezolid .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-(Bromomethyl)-5-FP | Staphylococcus aureus | 0.25 |
| Linezolid | Staphylococcus aureus | 2.0 |
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with significant effects observed at concentrations above 256 µg/mL . The mechanism appears to involve the disruption of essential cellular processes, potentially through the inhibition of key metabolic pathways.
Case Studies
-
Breast Cancer Models:
In xenograft models of breast cancer, compounds derived from 3-(Bromomethyl)-5-fluoropyridine were shown to inhibit tumor growth significantly. For example, treatment with a related compound led to a reduction in tumor size and delayed progression in MDA-MB-361 xenografts . -
Leukemia Cell Lines:
Research conducted on L1210 mouse leukemia cells demonstrated that derivatives of this compound inhibited cell proliferation effectively, with IC50 values in the nanomolar range . This suggests potential utility in developing treatments for hematological malignancies.
Pharmacological Profiles
The pharmacokinetic properties of 3-(Bromomethyl)-5-fluoropyridine derivatives indicate favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents. Ongoing studies are focusing on optimizing these profiles to enhance efficacy while minimizing toxicity .
科学研究应用
Scientific Research Applications
3-(Bromomethyl)-5-fluoropyridine hydrobromide has been identified as a versatile intermediate in several scientific fields:
Medicinal Chemistry
- Drug Development : This compound serves as a precursor for synthesizing pharmaceutical agents targeting various diseases, particularly cancer and infections. Its bromomethyl group enhances reactivity towards nucleophiles, facilitating the formation of complex molecular structures required for drug activity.
Anticancer Activity
- Studies have shown that derivatives of this compound exhibit potent anticancer properties. For instance, research on L1210 mouse leukemia cells indicated significant inhibition of cell proliferation with IC50 values in the nanomolar range, suggesting its potential as a therapeutic agent against hematological malignancies .
Antimicrobial Properties
- The compound has demonstrated promising antimicrobial activity against Gram-positive bacteria. Derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL, indicating their potential use as novel antibacterial agents .
Material Science
- In material science, this compound is utilized in developing advanced materials such as polymers and liquid crystals, leveraging its unique chemical properties to enhance material performance.
Breast Cancer Models
In xenograft models of breast cancer, compounds derived from 3-(Bromomethyl)-5-fluoropyridine were shown to significantly inhibit tumor growth. Treatment with related compounds led to reduced tumor size and delayed progression in MDA-MB-361 xenografts .
Leukemia Cell Lines
Research conducted on L1210 mouse leukemia cells demonstrated effective inhibition of cell proliferation by derivatives of this compound, reinforcing its potential utility in developing treatments for various cancers .
Data Summary
| Study | Target Organism | IC50/MIC Values | Mechanism |
|---|---|---|---|
| L1210 Mouse Leukemia Cells | Cancer Cells | Nanomolar range | Inhibition of cell proliferation |
| Various Gram-positive Bacteria | Bacterial Infections | 0.25 µg/mL | Antibacterial activity |
属性
IUPAC Name |
3-(bromomethyl)-5-fluoropyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZALQHVENITMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














